molecular formula C26H27N9O2 B12373620 hERG-IN-2

hERG-IN-2

Cat. No.: B12373620
M. Wt: 497.6 g/mol
InChI Key: HPKDOXLDGGGXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol 300 (PEG300) as a co-solvent, and Tween 80 as a surfactant . The reaction conditions typically require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: hERG-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to drive the reactions to completion .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to hERG-IN-2 include other hERG channel blockers such as dofetilide, sotalol, and quinidine . These compounds share the ability to block the hERG channel and are used in the treatment of arrhythmias.

Uniqueness of this compound: What sets this compound apart from other hERG blockers is its high specificity and potency in blocking the hERG channel. This makes it an invaluable tool in research for understanding the detailed mechanisms of hERG channel inhibition and for developing safer pharmaceuticals with reduced cardiotoxicity .

Properties

Molecular Formula

C26H27N9O2

Molecular Weight

497.6 g/mol

IUPAC Name

5-[3-(dimethylamino)azetidin-1-yl]-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine

InChI

InChI=1S/C26H27N9O2/c1-16-9-17(5-7-20(16)37-23-10-22-28-14-31-35(22)15-30-23)32-26-24-19(27-13-29-26)6-8-21(36-4)25(24)34-11-18(12-34)33(2)3/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,29,32)

InChI Key

HPKDOXLDGGGXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)N4CC(C4)N(C)C)OC5=CC6=NC=NN6C=N5

Origin of Product

United States

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